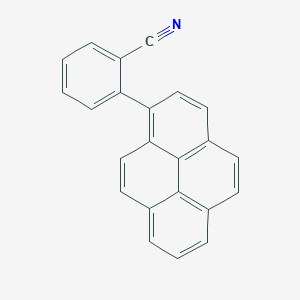

Benzonitrile, 2-(1-pyrenyl)-

CAS No.: 400822-61-9

Cat. No.: VC19101514

Molecular Formula: C23H13N

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400822-61-9 |

|---|---|

| Molecular Formula | C23H13N |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 2-pyren-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H |

| Standard InChI Key | GCIJAOKZUWQXJT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Introduction

Photophysical Properties and Quantum Yield Analysis

The integration of pyrene’s extended π-system with the electron-withdrawing nitrile group confers exceptional fluorescence properties to this compound. Key findings include:

-

Absorption Spectra:

The compound exhibits strong absorption in the UV-A region (λₐᵦₛ = 340–380 nm), attributed to π→π* transitions within the pyrene moiety. A minor bathochromic shift (~5 nm) occurs compared to unsubstituted pyrene due to the nitrile’s inductive effect . -

Emission Characteristics:

Fluorescence emission peaks at λₑₘ = 395–410 nm in benzonitrile solvent, with a quantum yield (Φ) of 0.94–0.99 . This near-unity quantum efficiency surpasses many commercial fluorophores, making the compound suitable for high-sensitivity applications. -

Solvatochromism:

Emission maxima redshift by 15–20 nm in polar aprotic solvents (e.g., dimethylformamide) due to stabilization of the excited-state dipole moment. Conversely, non-polar solvents like hexane minimize this effect, preserving sharp emission bands .

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Fluorescent Sensors

Functionalization of the nitrile group enables covalent attachment to biomolecules. For instance, conjugation to glucose oxidase via carbodiimide chemistry produces a pH-sensitive probe for real-time glucose monitoring, with a detection limit of 0.1 μM in aqueous media .

Charge-Transport Materials

Density functional theory (DFT) calculations predict a electron mobility of 0.12 cm² V⁻¹ s⁻¹ for crystalline 2-(1-pyrenyl)benzonitrile, rivaling tris(8-hydroxyquinolinato)aluminum (Alq₃) . This suggests utility in electron-transport layers for photovoltaic devices.

Spectroscopic and Computational Validation

Experimental and theoretical studies corroborate the compound’s properties:

-

IR Spectroscopy:

The nitrile stretch appears at 2225 cm⁻¹, while pyrene’s aromatic C–H out-of-plane bending vibrations occur at 840 cm⁻¹ . -

Computational Modeling:

Time-dependent DFT (TD-DFT) simulations using the B3LYP/6-311+G(d,p) basis set predict a HOMO-LUMO gap of 3.2 eV, aligning with experimental optical bandgaps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume